(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid
Overview
Description
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid, also known as S-2-CPA, is an organic compound belonging to the family of carboxylic acids. It is a white, crystalline solid with a molecular weight of 330.4 g/mol and a melting point of 165-167°C. S-2-CPA has been widely studied for its various applications in scientific research, particularly in the fields of biochemistry, pharmacology, and physiology.
Scientific research applications
Synthesis and Antimicrobial Evaluation
- The synthesis of certain pyrazole derivatives involving reactions with compounds like p-sulfamylphenyl hydrazine and glacial acetic acid has been explored. These synthesized compounds exhibited moderate antimicrobial activity against various bacteria and fungi (Sharshira & Hamada, 2012).
Oxidation Studies
- The oxidation of cyclohexane and other compounds in the presence of carboxylic acids, including pyrazine-2-carboxylic acid, has been studied. These reactions are relevant in understanding the kinetics and mechanisms of oxidation processes in organic chemistry (Shul’pin et al., 2008).
Novel Linezolid Analogues
- Research has been conducted on the synthesis of novel compounds like 4-(substituted benzylidene)-2-(pyrazin-2-yl) oxazol-5(4H)-one, involving the use of 2-(pyrazine-2-carboxamido) acetic acid. These compounds were evaluated for antimicrobial and antifungal activities, showing promise in biomedical applications (Rajurkar & Pund, 2014).
Catalytic Oxidation
- The catalytic oxidation of various hydrocarbons using systems involving pyrazine-2-carboxylic acid has been extensively studied. These studies provide insights into the development of more efficient and selective oxidation processes in industrial chemistry (Nizova et al., 1997).
Pyrazine Carboxamide Ligands
- Research on new pyridine dicarboxamide ligands and their complexation with copper(II) includes derivatives of pyrazine-2-carboxamido. These studies are essential in the field of coordination chemistry and metal-organic frameworks (Jain et al., 2004).
Pyrazine-2-Substituted Carboxamide Derivatives
- The condensation of pyrazine-2,3-dicarboxylic acid anhydride with various reagents to form carboxamide derivatives has been investigated. These compounds show notable antimicrobial activities and potential for use in controlling bacterial growth (El-Wahab et al., 2006).
properties
IUPAC Name |
(2S)-2-cyclohexyl-2-(pyrazine-2-carbonylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-12(10-8-14-6-7-15-10)16-11(13(18)19)9-4-2-1-3-5-9/h6-9,11H,1-5H2,(H,16,17)(H,18,19)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJCLNODLCIGDU-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)NC(=O)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717876 | |
Record name | (2S)-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-cyclohexyl-2-(pyrazine-2-carboxamido)acetic acid | |
CAS RN |
848777-30-0 | |
Record name | (αS)-α-[(2-Pyrazinylcarbonyl)amino]cyclohexaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848777-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-Cyclohexyl[(pyrazine-2-carbonyl)amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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